(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid (CAS: 1262886-64-5) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected α-amino acid derivative with a dec-9-enoic acid backbone. Its molecular formula is C₂₅H₂₉NO₄, and it has a molecular weight of 407.50 g/mol . The compound features an (S)-stereocenter at the α-carbon, critical for chiral specificity in peptide synthesis. The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) . The dec-9-enoic acid moiety introduces a hydrophobic, unsaturated hydrocarbon chain, which may facilitate peptide stapling or membrane interaction studies .
This compound is primarily used in academic and industrial research for constructing modified peptides, particularly in hydrocarbon-stapled peptide technologies, which stabilize α-helical structures to enhance proteolytic resistance and cellular uptake .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYYRDGOGQGGED-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735146 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262886-64-5 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)dec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fmoc Protection of the Amino Group
The synthesis begins with the introduction of the Fmoc group to the α-amino group of the precursor amino acid. This step ensures selective protection during subsequent coupling reactions.
Procedure :
Coupling to the Dec-9-enoic Acid Backbone
The protected amino acid is coupled to dec-9-enoic acid using carbodiimide-based activating agents.
Procedure :
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Activation : Dec-9-enoic acid (1.1 equivalents) is preactivated with HBTU (1.05 equivalents) and HOAt (1.05 equivalents) in DMF.
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Coupling : The activated acid is added to the Fmoc-protected amino acid in the presence of DIEA (3 equivalents) for 1–4 hours at room temperature.
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Monitoring : Completion is verified via thin-layer chromatography (TLC) or HPLC.
Solid-Phase Synthesis Using 2-Chlorotrityl Chloride (2-CTC) Resin
Resin Loading
The 2-CTC resin serves as a temporary anchor for the carboxylic acid group, enabling iterative peptide chain elongation.
Procedure :
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Swelling : Resin (300 mg, 0.1 mmol scale) is swollen in dichloromethane (DCM) for 30 minutes.
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Loading : Fmoc-decenoic acid (3 equivalents) and collidine (9 equivalents) in DCM are stirred with the resin for 2 hours.
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Capping : Unreacted sites are blocked with methanol (0.8 mL/g resin) for 30 minutes.
Iterative Deprotection and Elongation
The Fmoc group is removed under mild basic conditions to expose the amino group for subsequent couplings.
Deprotection :
Industrial-Scale Production Optimizations
Solvent Systems and Waste Reduction
Recent advancements prioritize green chemistry principles to reduce environmental impact:
Automated Synthesis Platforms
Large-scale production employs PS3 or CEM Liberty Prime synthesizers with the following parameters:
Analytical Validation and Quality Control
Purity Assessment
HPLC Conditions :
Specifications :
Impurity Profiling
Common impurities arise from incomplete Fmoc protection or side reactions:
Challenges and Troubleshooting
Racemization During Coupling
Racemization at the α-carbon is minimized by:
Solubility Issues
The compound’s hydrophobicity (logP = 3.5) necessitates:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while oxidation and reduction can modify the dec-9-enoic acid moiety.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, particularly in the development of pharmaceuticals and biologics.
Bioconjugation: The compound can be used to link biomolecules, such as attaching peptides to fluorescent tags for imaging studies.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs and therapeutic agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions during chain elongation. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds.
Comparison with Similar Compounds
Structural Analogs with Modified Side Chains
The following table compares the target compound with structurally related Fmoc-protected amino acids differing in side-chain substituents:
Key Observations :
- α-Methyl substitution (CAS 288617-75-4) increases steric bulk, favoring β-sheet stabilization but may reduce synthetic yield due to steric hindrance .
- Piperazine modifications (e.g., CAS 2e in ) enhance water solubility and enable pH-dependent behavior, useful for intracellular delivery systems.
- Aromatic side chains (e.g., indole in ) improve binding affinity to hydrophobic protein pockets, critical for antiviral and anticancer peptides.
Stereoisomeric Comparisons
The (R)-enantiomer of the target compound (CAS 1191429-20-5) shares identical molecular formula and weight but differs in stereochemistry. Comparative studies show:
- Synthetic Yield : The (S)-isomer is typically synthesized with higher enantiomeric purity (>95%) due to optimized chiral auxiliaries .
- Biological Activity : (R)-isomers may exhibit reduced α-helix stabilization efficiency in stapled peptides, highlighting the importance of stereochemistry in structural biology .
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid, commonly referred to as Fluorenyl Decenoic Acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenyl group attached to a decenoic acid backbone, which contributes to its lipophilicity and potential interactions with biological membranes. The methoxycarbonyl and amino groups enhance its pharmacological profile by potentially increasing binding affinity to target proteins.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that fluorenone derivatives possess antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structural analogs have shown promise as inhibitors of histone deacetylases (HDACs), which are significant targets in cancer therapy. Isoform-selective HDAC inhibitors derived from similar structures have demonstrated potent anticancer activity .
- Enzyme Inhibition : Specific derivatives have been identified as inhibitors of key enzymes involved in bacterial fatty acid biosynthesis, such as InhA, which is crucial for the survival of Mycobacterium tuberculosis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit essential enzymes involved in lipid metabolism and synthesis, particularly in pathogenic bacteria.
- Interaction with Cellular Targets : The fluorenyl group may facilitate interactions with cellular membranes or specific protein targets, enhancing the compound's bioactivity.
- Modulation of Gene Expression : By acting on HDACs, the compound could influence gene expression patterns associated with cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that fluorenone derivatives exhibited significant antibacterial activity against multi-drug resistant strains of Mycobacterium tuberculosis, indicating their potential as new therapeutic agents .
- Another investigation highlighted the selective inhibition of HDAC isoforms by structurally related compounds, suggesting that modifications in the fluorenyl structure can enhance selectivity and potency against specific cancer targets .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reagents for introducing the Fmoc group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic acid?
- Synthesis Steps :
- Step 1 : Protect the amino group using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-oxysuccinimide) in a 1:1 acetone/water mixture with Na₂CO₃ as a base .
- Step 2 : Couple the Fmoc-protected intermediate with dec-9-enoic acid derivatives under inert conditions (e.g., nitrogen atmosphere) using coupling agents like HATU or EDCI .
- Step 3 : Purify via column chromatography (silica gel, dichloromethane/methanol gradient) to isolate the final product .
Q. Which purification techniques and analytical methods ensure high purity and structural fidelity?
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is preferred for separating polar byproducts .
- Purity Assessment :
- HPLC : Monitor at 254 nm for Fmoc-group absorption .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- NMR : Analyze ¹H/¹³C spectra to verify stereochemistry and absence of unreacted intermediates .
Q. What are the primary applications of this compound in peptide synthesis?
- Role : Acts as a building block for introducing unsaturated hydrocarbon chains into peptides, enabling stapling or lipidation for enhanced stability .
- Example Use : Incorporation into α-helical peptides via solid-phase synthesis to study protein-protein interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and reduce side reactions (e.g., epimerization)?
- Temperature Control : Maintain ≤0°C during coupling to minimize racemization .
- Solvent Selection : Use DMF for improved solubility of Fmoc intermediates; avoid prolonged exposure to basic conditions to prevent Fmoc cleavage .
- Catalyst Screening : Test additives like HOAt or OxymaPure to enhance coupling efficiency .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR)?
- Case Study : If NMR shows unexpected peaks, perform 2D-COSY or HSQC to distinguish between diastereomers or rotamers .
- Alternative Methods : Use X-ray crystallography (if crystallizable) or circular dichroism (CD) to confirm secondary structure influences .
Q. What strategies improve solubility in aqueous buffers without destabilizing the Fmoc group?
- Modifications : Introduce PEGylated spacers or charged residues (e.g., lysine) distal to the Fmoc group .
- Formulation : Use co-solvents (e.g., DMSO/water mixtures) or surfactants (Tween-20) for in vitro assays .
Safety and Handling
Q. What safety protocols are critical given limited toxicity data?
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage : Store at -20°C under argon to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
